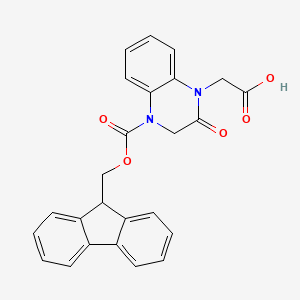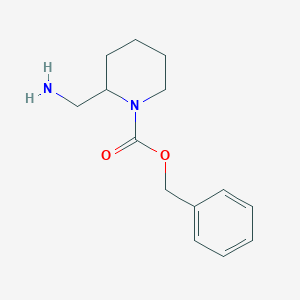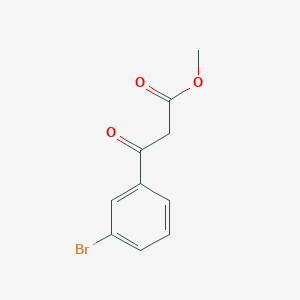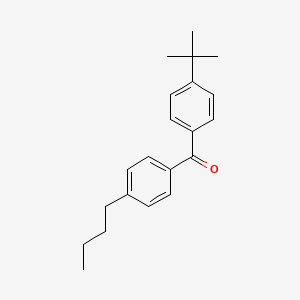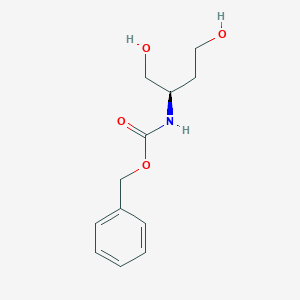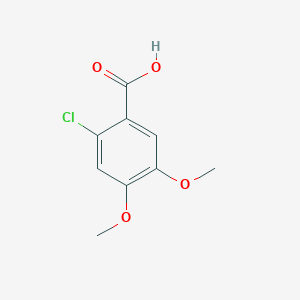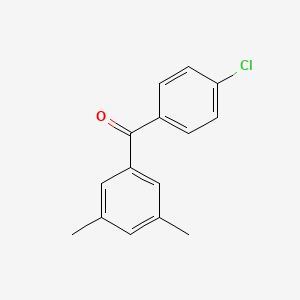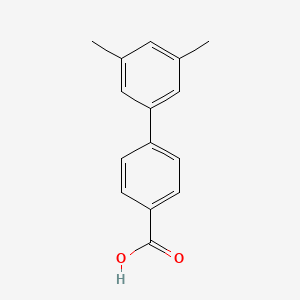
4-(3,5-dimethylphenyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(3,5-dimethylphenyl)benzoic Acid or similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of 4-(3,5-dimethylphenyl)benzoic Acid includes a total of 37 bonds . There are 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions involving 4-(3,5-dimethylphenyl)benzoic Acid or similar compounds often involve processes such as free radical bromination, nucleophilic substitution, and oxidation . These reactions often occur at the benzylic position .Aplicaciones Científicas De Investigación
Antituberculosis Activity of Organotin Complexes
Organotin complexes, including those derived from carboxylic acids like 4-(3,5-dimethylphenyl)benzoic Acid, demonstrate significant antituberculosis activity. These complexes, when tested against Mycobacterium tuberculosis H37Rv, have shown promising results. The activity is influenced by the structural diversity of the organotin moiety, with triorganotin(IV) complexes displaying superior antituberculosis efficacy compared to diorganotin(IV) counterparts. This suggests the potential of 4-(3,5-dimethylphenyl)benzoic Acid in the development of new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Impact on Gut Functions
Benzoic acid, including derivatives like 4-(3,5-dimethylphenyl)benzoic Acid, is widely utilized in food and feed as an antibacterial and antifungal preservative. Recent research has highlighted its role in promoting gut health by regulating functions such as digestion, absorption, enzyme activity, redox status, immunity, and microbiota composition. This indicates the potential of 4-(3,5-dimethylphenyl)benzoic Acid in improving gastrointestinal health and function (Mao, Yang, Chen, Yu, & He, 2019).
Physiologically-Based Pharmacokinetic Analysis
A comprehensive pharmacokinetic analysis has shed light on the metabolic and dosimetric variations of benzoic acid across different species, including humans. This research provides critical insights into the internal exposures and potential safety margins for dietary exposures to benzoates, highlighting the importance of understanding the metabolism and toxicity of compounds like 4-(3,5-dimethylphenyl)benzoic Acid (Hoffman & Hanneman, 2017).
Safety And Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it may form combustible dust concentrations in air, causes skin irritation, serious eye damage, and causes damage to organs through prolonged or repeated exposure . It is advised to handle it with appropriate safety measures .
Direcciones Futuras
In terms of future directions, light-responsive binary (azobenzene + solvent) lyotropic liquid crystals (LCs) were investigated by structural modification of simple azobenzene molecules . UV-induced trans to cis isomerization of the samples was shown to influence ordering and optical birefringence, indicating potential applications in optical devices .
Propiedades
IUPAC Name |
4-(3,5-dimethylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-7-11(2)9-14(8-10)12-3-5-13(6-4-12)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVFDBZDLRABMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374414 |
Source


|
| Record name | 4-(3,5-dimethylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylphenyl)benzoic Acid | |
CAS RN |
505082-92-8 |
Source


|
| Record name | 4-(3,5-dimethylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


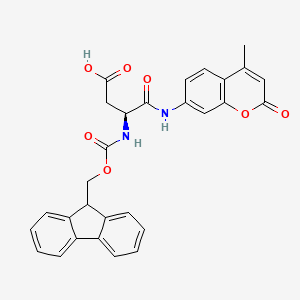
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/structure/B1349863.png)
